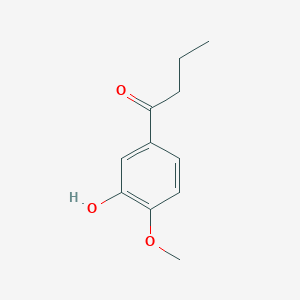

1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-

Description

Contextualization within Phenylbutanone and Related Aromatic Hydroxyketone Classes

Structurally, the compound is a member of the phenylbutanone class, which are aromatic compounds containing a benzene (B151609) ring attached to a butanone moiety. hmdb.ca More specifically, it belongs to the family of aromatic hydroxyketones, distinguished by the presence of at least one hydroxyl group on the aromatic ring and a ketone group in the alkyl chain.

The key structural features of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- are:

A Phenyl Ring: The core aromatic structure.

A Butanone Chain: A four-carbon chain with a ketone functional group.

A Hydroxyl Group: Attached to the phenyl ring, conferring phenolic properties.

A Methoxy (B1213986) Group: An ether group attached to the phenyl ring.

The presence and position of the hydroxyl and methoxy groups are critical, as they significantly influence the molecule's electronic properties, reactivity, solubility in polar solvents, and potential for hydrogen bonding. cymitquimica.com Phenolic compounds, in general, are widely distributed in nature and are known for a wide array of biological activities, including antioxidant and anti-inflammatory properties. ontosight.ai

Overview of Existing Academic Literature on Structurally Related Isomers and Analogues

While direct research on 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- is limited, extensive literature exists on its structural isomers and analogues. This body of work provides a valuable framework for predicting its properties and potential applications. The primary difference between the target compound and its most-studied isomer lies in the swapped positions of the hydroxyl and methoxy groups on the phenyl ring.

Key structural relatives include:

1-(4-Hydroxy-3-methoxyphenyl)butan-1-one (B3055357) (Butyrovanillone): This is a close isomer of the target compound. It has been investigated for its potential uses in pharmaceuticals and materials science due to its specific functional properties. cymitquimica.com Its synthesis and chemical properties are documented, providing a basis for comparative studies. nih.gov

4-(4-Hydroxy-3-methoxyphenyl)-2-butanone (Zingerone): Another well-known isomer, zingerone (B1684294) is a component of ginger and is formed from gingerol upon cooking. researchgate.net It is a non-toxic compound that has been extensively studied for its potent anti-inflammatory, antidiabetic, antioxidant, and antimicrobial properties. researchgate.net

1-(3,4-Dihydroxyphenyl)butan-1-one: This analogue lacks the methoxy group, featuring two hydroxyl groups instead. Research has explored its potential antioxidant, anti-inflammatory, and neuroprotective effects, attributed to the free radical scavenging ability of its hydroxylated phenyl group. ontosight.ai Its synthesis typically involves a Friedel-Crafts Acylation. chemicalbook.com

4-(3-hydroxy-2-methoxyphenyl)butan-2-one: This isomer, also identified in ginger extracts, is noted for its antioxidant activity. researchgate.net

The table below summarizes the characteristics of these related compounds, highlighting the variations in structure and known activities that arise from different substitution patterns.

| Compound Name | Structure | Molecular Formula | Key Research Findings |

| 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- | C11H14O3 | Limited direct research available; properties are inferred from isomers. | |

| 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one (Butyrovanillone) | C11H14O3 | Potential applications in pharmaceuticals and materials science. cymitquimica.com | |

| 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone (Zingerone) | C11H14O3 | Exhibits anti-inflammatory, antidiabetic, and antioxidant activities. researchgate.net | |

| 1-(3,4-Dihydroxyphenyl)butan-1-one | C10H12O3 | Studied for antioxidant and potential neuroprotective effects. ontosight.ai |

Current Research Gaps and Motivations for Investigating 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-

The most significant research gap is the lack of specific investigation into the 3-hydroxy-4-methoxy isomer. The vast majority of studies have focused on the 4-hydroxy-3-methoxy substitution pattern found in butyrovanillone and zingerone, which are derivatives of vanillin (B372448) and are more common.

The primary motivations for investigating 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- are:

Structure-Activity Relationship (SAR) Studies: A systematic investigation is needed to understand how the positional difference of the hydroxyl and methoxy groups affects the compound's physicochemical properties and biological activities compared to its well-documented isomers. The substitution pattern on the aromatic ring is known to be a critical determinant of bioactivity in flavonoids and other polyphenolic compounds. nih.gov

Exploring Novel Bioactivities: The diverse pharmacological profiles of its isomers, including antioxidant, anti-inflammatory, and antimicrobial effects, provide a strong rationale for exploring whether the target compound possesses similar, enhanced, or entirely novel biological properties. ontosight.airesearchgate.netontosight.ai

Development of New Synthetic Methodologies: Research into its synthesis would contribute new knowledge to the field of organic chemistry, potentially leading to more efficient methods for producing substituted aromatic ketones. chemicalbook.comlookchem.com

Significance of Systematic Research on 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- in Chemical and Biological Sciences

Systematic research into this compound holds considerable significance for both fundamental and applied sciences.

In Chemical Sciences: A thorough study would provide a more complete understanding of the structure-property relationships within the aromatic hydroxyketone class. Characterizing its spectroscopic data, reactivity, and thermodynamic properties would enrich chemical databases and support the rational design of new molecules and materials. cymitquimica.comontosight.ai

In Biological and Pharmaceutical Sciences: Given the established biological activities of its isomers, 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- represents a promising candidate for drug discovery. ontosight.ai It could serve as a lead compound for developing new therapeutic agents with potential applications as antioxidants to combat oxidative stress, or as anti-inflammatory agents. ontosight.ai Its unique structure could lead to novel interactions with biological targets, opening new avenues for therapeutic intervention.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-hydroxy-4-methoxyphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-4-9(12)8-5-6-11(14-2)10(13)7-8/h5-7,13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKMHGYGQAFYBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC(=C(C=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Butanone, 1 3 Hydroxy 4 Methoxyphenyl

Total Synthesis Strategies for 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-

Total synthesis involves creating the target molecule from simpler, commercially available starting materials. Various strategies have been developed for ketones and substituted aromatic compounds that are applicable to the synthesis of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-.

Classical approaches to synthesizing aryl ketones often rely on well-established reactions such as Friedel-Crafts acylation or multi-step sequences involving organometallic reagents. wikipedia.org A common strategy for preparing similar phenyl butanones involves a condensation reaction followed by hydrogenation. For instance, a process to create a related isomer, 1-(4-hydroxyphenyl)-3-butanone, starts with a 4-tert-alkoxy-benzaldehyde, which undergoes an alkaline condensation with acetone. google.com The resulting unsaturated ketone is then hydrogenated to saturate the double bond, and the protecting group on the hydroxyl is removed by acid-catalyzed cleavage. google.com

A plausible classical route adapted for 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- could begin with 3-hydroxy-4-methoxybenzaldehyde (isovanillin). The synthesis could proceed via the following steps:

Protection of the phenolic hydroxyl group: To prevent side reactions, the hydroxyl group of isovanillin (B20041) is protected, for example, as a benzyl (B1604629) or silyl (B83357) ether.

Chain extension: The aldehyde can be reacted with a three-carbon nucleophile. One method is a Wittig reaction with a suitable phosphonium (B103445) ylide to form an alkene, followed by further modifications.

Formation of the ketone: An alternative to the Wittig reaction is an aldol (B89426) condensation or a Grignard reaction. For example, reacting the protected aldehyde with propyl magnesium bromide, followed by oxidation of the resulting secondary alcohol, would yield the desired butanone carbon skeleton.

Deprotection: The final step would be the removal of the protecting group to reveal the free phenolic hydroxyl, yielding the target compound.

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity, often under solvent-free conditions. researchgate.netmdpi.com This technology is particularly effective for condensation reactions, such as the Claisen-Schmidt condensation used to prepare chalcones (α,β-unsaturated ketones), which are precursors to saturated ketones. pharmacophorejournal.comnih.gov

A potential microwave-assisted route to 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- would involve two main steps:

Microwave-Assisted Condensation: The synthesis of an unsaturated precursor, (E)-1-(3-hydroxy-4-methoxyphenyl)but-2-en-1-one, can be achieved by the Claisen-Schmidt condensation of 3-hydroxy-4-methoxybenzaldehyde and 2-butanone (B6335102). The use of microwave irradiation can dramatically reduce the reaction time from hours to minutes and often leads to higher yields compared to conventional heating methods. researchgate.netresearchgate.net

Hydrogenation: The resulting α,β-unsaturated ketone (chalcone analog) is then subjected to catalytic hydrogenation to selectively reduce the carbon-carbon double bond, yielding the final saturated ketone product.

This approach benefits from the efficiency and green chemistry principles associated with microwave technology. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Chalcone Synthesis This table is illustrative, based on typical findings in the literature for similar reactions.

| Parameter | Conventional Heating Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Several hours (e.g., 3-24 h) | Several minutes (e.g., 5-30 min) researchgate.netmdpi.com |

| Energy Consumption | Higher | Lower |

| Solvent Usage | Often requires bulk solvent | Can often be performed with less solvent or solvent-free researchgate.net |

| Product Yield | Moderate to good (e.g., 60-80%) | Good to excellent (e.g., 75-95%) researchgate.net |

| Side Reactions | More prevalent due to prolonged heating | Minimized due to short reaction times nih.gov |

While the target compound itself is achiral, the synthesis of chiral analogues, particularly those with a stereocenter on the butanone chain, is of significant interest. Stereoselective synthesis allows for the preparation of a single enantiomer, which is crucial in pharmaceutical research. Powerful methods for asymmetric synthesis can be applied to create such analogues. researchgate.net

For example, to synthesize a chiral hydroxyketone like (R)- or (S)-1-(3-hydroxy-4-methoxyphenyl)-2-hydroxy-1-butanone, established methods like Sharpless asymmetric dihydroxylation could be employed. researchgate.net This involves the following conceptual steps:

Preparation of an alkene precursor: An unsaturated precursor, such as 1-(3-hydroxy-4-methoxyphenyl)-but-1-ene, would be synthesized.

Asymmetric Dihydroxylation: The alkene is treated with an osmium catalyst and a chiral ligand (e.g., from AD-mix-α or AD-mix-β) to introduce two hydroxyl groups across the double bond with high enantioselectivity.

Selective Oxidation: The resulting diol would then be selectively oxidized at the secondary alcohol position to yield the chiral α-hydroxy ketone.

This approach provides precise control over the stereochemistry of the final product, yielding optically active molecules. researchgate.net

Semisynthetic Approaches from Precursors

Semisynthesis utilizes complex, naturally occurring molecules as starting materials, which reduces the number of synthetic steps required to reach the target. A prime candidate for the semisynthesis of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- is isovanillin (3-hydroxy-4-methoxybenzaldehyde), a readily available isomer of vanillin (B372448).

A plausible semisynthetic route starting from isovanillin could involve a Claisen-Schmidt condensation reaction between isovanillin and 2-butanone to form an unsaturated ketone intermediate. researchgate.net This intermediate, (E)-1-(3-hydroxy-4-methoxyphenyl)but-2-en-1-one, can then be selectively hydrogenated using a catalyst like palladium on carbon (Pd/C) to reduce the carbon-carbon double bond, affording the final product. This method leverages the existing substituted aromatic ring of the natural precursor.

Chemoenzymatic and Biocatalytic Synthesis Routes for 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- and Derivatives

Chemoenzymatic and biocatalytic methods employ enzymes or whole microorganisms to perform specific chemical transformations with high selectivity and under mild conditions. nih.gov While specific biocatalytic routes for this exact molecule are not extensively documented, established enzymatic reactions can be proposed for its synthesis or the synthesis of its chiral derivatives.

Potential biocatalytic applications include:

Ketoreductase (KRED) Enzymes: For the synthesis of chiral alcohol derivatives, the ketone group of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- could be stereoselectively reduced using a ketoreductase enzyme to produce either the (R)- or (S)-alcohol with very high enantiomeric excess.

Lipases: In a synthetic route involving a racemic alcohol intermediate, a lipase (B570770) could be used for kinetic resolution via enantioselective acylation, separating the two enantiomers.

Hydroxylative Dearomatization: Advanced chemoenzymatic cascades could potentially build the core structure through novel pathways, such as the dearomatization of a simpler phenolic precursor followed by chemical elaboration. nih.gov

These biocatalytic steps offer green and highly selective alternatives to traditional chemical reagents. nih.gov

Derivatization and Functionalization Studies of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-

The functional groups of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- (ketone, phenol (B47542), and methoxy (B1213986) ether) serve as handles for further chemical modification to produce a library of related compounds.

Reactions at the Ketone Group: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). researchgate.net It can also undergo reactions such as reductive amination to form amines or be protected as a ketal.

Reactions at the Phenolic Hydroxyl Group: The acidic proton of the phenol can be removed by a base, and the resulting phenoxide can act as a nucleophile in Williamson ether synthesis to form new ethers. It can also be esterified by reacting with acyl chlorides or anhydrides.

Reactions on the Aromatic Ring: The electron-donating nature of the hydroxyl and methoxy groups can activate the aromatic ring towards electrophilic aromatic substitution, although regioselectivity would need to be carefully controlled.

Table 2: Potential Derivatization Reactions

| Functional Group | Reaction Type | Reagent(s) | Product Type |

|---|---|---|---|

| Ketone | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol researchgate.net |

| Ketone | Reductive Amination | R-NH₂, NaBH₃CN | Amine |

| Ketone | Ketalization | Ethylene glycol, Acid catalyst | Ketal (protected ketone) |

| Phenolic Hydroxyl | Etherification | R-X, Base (e.g., K₂CO₃) | Aryl Ether |

| Phenolic Hydroxyl | Esterification | R-COCl, Pyridine (B92270) | Aryl Ester |

Regioselective Modifications of Hydroxyl and Carbonyl Groups

The presence of both a phenolic hydroxyl group and a carbonyl group in 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- necessitates a careful selection of synthetic strategies to achieve regioselectivity. The differential reactivity of these groups allows for their selective modification, a critical step in the synthesis of more complex molecules.

Modifications of the Hydroxyl Group:

The phenolic hydroxyl group is a prime site for modifications such as etherification and esterification. The acidity of the phenolic proton makes it susceptible to deprotonation by a suitable base, followed by nucleophilic attack on an electrophile.

Ether Synthesis: The formation of ether derivatives can be achieved through the Williamson ether synthesis. This involves treating the parent compound with a base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide ion. This is followed by the addition of an alkyl halide. The choice of the alkyl halide can introduce a wide variety of functionalities. For instance, reaction with benzyl chloride would yield the corresponding benzyl ether, a common protecting group in organic synthesis. researchgate.net

Ester Synthesis: Esterification of the phenolic hydroxyl can be accomplished by reaction with an acid chloride or an acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine. This reaction is typically high-yielding and allows for the introduction of various acyl groups.

A key challenge in the modification of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- is achieving selectivity when other reactive sites are present. For molecules with multiple hydroxyl groups, such as catechols, regioselective protection is often necessary. researchgate.netnih.govdoaj.org While the target molecule has only one hydroxyl group, the principles of regioselective protection are crucial when considering the synthesis of more complex analogues with additional hydroxyl functionalities. The acidity of the phenolic hydroxyls often dictates the selectivity of the reaction. nih.gov

Modifications of the Carbonyl Group:

The carbonyl group of the butanone chain is susceptible to a range of nucleophilic addition and condensation reactions.

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). researchgate.netharvard.edu Sodium borohydride is a milder reducing agent and is often preferred for its chemoselectivity, as it typically does not reduce esters or carboxylic acids. researchgate.net The resulting secondary alcohol, (±)-1-(4-Hydroxy-3-methoxyphenyl)-3-butanol, has been synthesized and characterized. researchgate.net Catalytic hydrogenation can also be employed for the selective reduction of the carbon-carbon double bond in α,β-unsaturated carbonyl compounds, which are precursors in some synthetic routes. harvard.edu

Formation of Oximes and Hydrazones: The carbonyl group can undergo condensation reactions with hydroxylamine (B1172632) or hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. google.comnih.gov These reactions are typically catalyzed by an acid and proceed via a hemiaminal intermediate. nih.gov The formation of these derivatives can be useful for characterization and can also serve as a protecting group for the carbonyl functionality.

| Functional Group | Reaction Type | Reagents and Conditions | Product Type |

| Hydroxyl | Etherification | Alkyl halide, Base (e.g., K₂CO₃) | Ether |

| Hydroxyl | Esterification | Acid chloride/anhydride, Base (e.g., Pyridine) | Ester |

| Carbonyl | Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Carbonyl | Oximation | Hydroxylamine, Acid catalyst | Oxime |

| Carbonyl | Hydrazone Formation | Hydrazine derivative, Acid catalyst | Hydrazone |

Exploration of Structural Analogues and Isomers of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- for Mechanistic Studies

The synthesis and study of structural analogues and isomers of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- are fundamental to understanding its structure-activity relationships (SAR). nih.gov By systematically modifying the structure of the parent compound, researchers can identify the key chemical features responsible for its biological or material properties.

Isomeric Variations: The position of the hydroxyl and methoxy groups on the aromatic ring can significantly influence the molecule's properties. The synthesis of isomers, such as 1-(4-hydroxy-3-methoxyphenyl)butan-1-one (B3055357) (the positional isomer of the title compound), allows for a direct comparison of their activities. nih.govasianpubs.org The synthesis of 1-(4-methoxyphenyl)-butanone, a related compound, has been described and involves the reaction of p-methoxy benzyl chloride with ethyl acetoacetate. google.com The corresponding hydroxyphenyl derivative can then be obtained via ether cleavage. google.com Another well-studied isomer is 4-(4-hydroxy-3-methoxyphenyl)-2-butanone, commonly known as Zingerone (B1684294). nist.govsielc.comavantorsciences.com

Modification of the Butanone Chain: Altering the length and branching of the alkyl chain can also provide valuable insights. For example, replacing the butyl group with other alkyl or aryl groups can modulate the lipophilicity and steric profile of the molecule. The synthesis of analogues with different side chains can be achieved through Friedel-Crafts acylation of the appropriately substituted phenol or by modifying the synthetic route from vanillin. researchgate.net

Analogues with Modified Aromatic Substitution: The introduction of additional substituents on the aromatic ring or the replacement of the existing ones can lead to the discovery of compounds with enhanced or altered properties. For instance, the synthesis of chalcone-based analogues, which contain an α,β-unsaturated ketone system, has been explored for their potential as NF-kappaB inhibitors. nih.gov The key step in the synthesis of these compounds is often an aldol condensation. nih.govmdpi.com

Natural Occurrence and Biosynthetic Pathway Investigations

Exploration of Natural Sources for 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- Isolation

Currently, there is a notable lack of specific scientific literature detailing the isolation of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- directly from natural sources. While numerous structurally similar compounds, such as acetophenones and other phenylpropanoid derivatives, have been identified in a wide variety of plant species, the natural occurrence of this specific butanone derivative remains to be definitively established.

Future research efforts may focus on screening plant families known to produce related phenolic ketones, such as the Zingiberaceae (ginger family) or the Pinaceae family, for the presence of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-. Advanced analytical techniques, including high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), would be instrumental in the detection and tentative identification of this compound in complex plant extracts.

Proposed Biosynthetic Routes to 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- in Biological Systems

While the specific biosynthetic pathway for 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- has not been elucidated, a plausible route can be proposed based on the well-established phenylpropanoid pathway. wikipedia.orgresearchgate.netnih.gov This central metabolic pathway in plants is responsible for the synthesis of a vast array of phenolic compounds from the amino acid phenylalanine. wikipedia.org

The proposed biosynthesis would likely begin with the core phenylpropanoid pathway, leading to the formation of key intermediates such as feruloyl-CoA. From this point, a chain extension process, analogous to the biosynthesis of other natural ketones like zingerone (B1684294), is hypothesized to occur. This would involve the addition of a two-carbon unit, followed by subsequent enzymatic modifications.

The proposed enzymatic steps for the biosynthesis of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- are outlined below. This hypothetical pathway is constructed based on known biochemical reactions in plant secondary metabolism.

| Step | Precursor | Enzyme (Hypothesized Class) | Product | Description |

| 1 | L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Cinnamic acid | Deamination of L-phenylalanine. wikipedia.org |

| 2 | Cinnamic acid | Cinnamate-4-hydroxylase (C4H) | p-Coumaric acid | Hydroxylation at the C4 position. nih.gov |

| 3 | p-Coumaric acid | 4-Coumarate-CoA ligase (4CL) | p-Coumaroyl-CoA | Activation of p-coumaric acid with Coenzyme A. wikipedia.org |

| 4 | p-Coumaroyl-CoA | Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT) | p-Coumaroyl shikimate/quinate | Transfer of the coumaroyl group. |

| 5 | p-Coumaroyl shikimate/quinate | p-Coumarate 3-hydroxylase (C3H) | Caffeoyl shikimate/quinate | Hydroxylation at the C3 position. |

| 6 | Caffeoyl shikimate/quinate | Caffeoyl shikimate esterase (CSE) | Caffeic acid | Release of caffeic acid. |

| 7 | Caffeic acid | Caffeic acid O-methyltransferase (COMT) | Ferulic acid | Methylation of the 3-hydroxyl group. researchgate.net |

| 8 | Ferulic acid | 4-Coumarate-CoA ligase (4CL) | Feruloyl-CoA | Activation of ferulic acid with Coenzyme A. |

| 9 | Feruloyl-CoA + Malonyl-CoA | Phenylpropanoid polyketide synthase | Diketide intermediate | Chain extension with a two-carbon unit from malonyl-CoA. |

| 10 | Diketide intermediate | Reductase | β-Hydroxy intermediate | Reduction of a ketone group. |

| 11 | β-Hydroxy intermediate | Dehydratase | Enoyl intermediate | Dehydration to form a double bond. |

| 12 | Enoyl intermediate | Reductase | 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- | Final reduction of the double bond. |

The genetic foundation for the proposed biosynthetic pathway of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- would reside in the genes encoding the enzymes listed in the table above. The initial steps are governed by a well-characterized set of genes from the phenylpropanoid pathway, including PAL, C4H, 4CL, HCT, C3'H, CSE, and COMT. researchgate.netnih.gov

The later steps, involving the chain extension and subsequent modifications, would be catalyzed by enzymes whose corresponding genes are yet to be identified in relation to this specific compound. It is hypothesized that genes encoding for polyketide synthase-like enzymes and various reductases and dehydratases would be involved. The regulation of these genes would likely be complex, responding to developmental cues and environmental stimuli, which is a common characteristic of secondary metabolite biosynthesis in plants.

Isolation and Characterization from Complex Natural Extracts for Research

The isolation and characterization of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- from a complex natural extract would involve a multi-step process combining various chromatographic and spectroscopic techniques. nih.gov

The general workflow for the isolation and characterization of this compound is as follows:

| Step | Technique | Purpose |

| 1. Extraction | Solvent Extraction (e.g., with methanol, ethanol (B145695), or ethyl acetate) | To extract a wide range of secondary metabolites, including the target compound, from the plant material. nih.govplantarchives.org |

| 2. Fractionation | Liquid-Liquid Partitioning or Column Chromatography (e.g., using silica gel or Sephadex) | To separate the crude extract into fractions of decreasing complexity based on polarity, enriching the fraction containing the target compound. innovareacademics.in |

| 3. Purification | High-Performance Liquid Chromatography (HPLC) | To isolate the pure compound from the enriched fraction. Different column chemistries (e.g., C18) and solvent gradients would be optimized for separation. |

| 4. Structural Elucidation | Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the isolated compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMBC, HSQC) | To determine the precise chemical structure, including the connectivity of atoms and stereochemistry. | |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule (e.g., hydroxyl, carbonyl, aromatic ring). | |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | To determine the electronic absorption properties of the compound, which is characteristic of chromophores in the structure. |

This systematic approach ensures the unambiguous identification and structural confirmation of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- for further research and investigation of its properties. nih.gov

Molecular and Cellular Biological Interaction Studies Preclinical Research Focus

In Vitro Investigation of Molecular Targets and Ligand Interactions

Preclinical in vitro studies are fundamental to elucidating the mechanism of action of a compound. Such studies typically involve receptor binding assays, enzyme activity modulation, and analysis of protein-ligand interactions.

Receptor Binding and Modulation Studies

As of the latest literature review, no specific receptor binding and modulation studies have been published for 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-. The identification of specific receptor targets is a critical step in understanding the pharmacological profile of a compound. Without such studies, the direct molecular initiators of any potential biological effects of Butyrovanillone remain unknown.

Enzyme Inhibition or Activation Mechanisms

There is currently no available scientific literature detailing the inhibitory or activatory effects of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- on specific enzymes. Enzyme inhibition or activation is a common mechanism through which bioactive molecules exert their effects. The absence of such data for Butyrovanillone represents a significant gap in the understanding of its molecular interactions.

Protein-Ligand Interaction Dynamics

Detailed studies on the protein-ligand interaction dynamics of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- are not available in the current scientific literature. Understanding how a ligand interacts with its protein target at a molecular level, including the types of bonds formed and the conformational changes induced, is crucial for rational drug design and mechanism elucidation.

Cellular Pathway Modulation by 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-

While direct molecular target identification for 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- is lacking, research on its structural isomer, Zingerone (B1684294) (4-(4-hydroxy-3-methoxyphenyl)-2-butanone), offers valuable insights into its potential effects on cellular pathways, particularly those related to oxidative stress and inflammation. It is important to note that the following findings are based on studies of Zingerone and may not be directly extrapolated to Butyrovanillone.

Influence on Oxidative Stress Response Mechanisms in Cell Lines

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in various pathological conditions. Zingerone has demonstrated notable antioxidant properties in preclinical studies. It has been shown to scavenge free radicals and upregulate the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.

A study investigating the effects of Zingerone on oxidative stress demonstrated its ability to mitigate the damaging effects of ROS. The compound was found to enhance the activity of key antioxidant enzymes.

| Cell Line | Treatment | Key Findings | Reference Compound |

| Not Specified | Oxidative Stress Inducer | Increased antioxidant enzyme activity | Zingerone |

| Not Specified | Oxidative Stress Inducer | Reduced levels of lipid peroxidation | Zingerone |

Impact on Inflammatory Signaling Cascades (e.g., NF-κB, MAPK pathways)

Chronic inflammation is a key contributor to a multitude of diseases. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response. Zingerone has been reported to exert anti-inflammatory effects by modulating these pathways.

Research has shown that Zingerone can inhibit the activation of NF-κB, a transcription factor that plays a pivotal role in regulating the expression of pro-inflammatory genes. By preventing the translocation of NF-κB to the nucleus, Zingerone can suppress the production of inflammatory mediators. Furthermore, studies have indicated that Zingerone can modulate the MAPK signaling cascade, which is also critically involved in inflammation.

| Pathway | Effect of Zingerone | Downstream Consequences |

| NF-κB | Inhibition of activation | Decreased production of pro-inflammatory cytokines |

| MAPK | Modulation of signaling | Attenuation of the inflammatory response |

These findings on Zingerone suggest that 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- may possess similar anti-inflammatory and antioxidant properties, though dedicated studies are required to confirm this.

Modulation of Gene Expression and Protein Regulation in Research Models

To understand the molecular mechanisms of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-, it would be essential to investigate its impact on gene expression and protein regulation.

Hypothetical Research Approaches:

Transcriptomic Analysis: Cultured human cell lines (e.g., hepatocytes, neurons, cancer cell lines) could be exposed to the compound. Subsequent RNA sequencing (RNA-Seq) would provide a global view of all up-regulated and down-regulated genes. This could reveal pathways affected by the compound, such as inflammatory responses, metabolic pathways, or cell cycle regulation.

Quantitative PCR (qPCR): Based on transcriptomic data, specific genes of interest could be validated using qPCR to quantify changes in their expression levels with more precision.

Proteomic Analysis: Techniques like mass spectrometry (e.g., LC-MS/MS) could be employed to identify and quantify changes in the protein landscape of cells treated with the compound. This would reveal post-transcriptional effects and identify specific protein targets.

Western Blotting: To confirm the findings from proteomic studies, western blotting for specific proteins of interest (e.g., key enzymes, signaling proteins, transcription factors) would be performed to assess changes in their expression and activation states (e.g., phosphorylation).

A hypothetical data table summarizing potential findings from such studies is presented below.

| Assay | Model System | Potential Observation | Implication |

| RNA-Sequencing | Human Liver Cells (HepG2) | Upregulation of cytochrome P450 family genes. | Compound may be metabolized by the liver. |

| qPCR | Mouse Macrophages | Downregulation of pro-inflammatory cytokine genes (e.g., TNF-α, IL-6). | Potential anti-inflammatory properties. |

| Proteomics (LC-MS/MS) | Human Neuronal Cells | Altered levels of proteins involved in synaptic plasticity. | Potential neurological effects. |

| Western Blot | Colon Cancer Cells | Decreased expression of cell cycle progression proteins (e.g., Cyclin D1). | Potential anti-proliferative effects. |

Table 1: Hypothetical Gene Expression and Protein Regulation Studies

Effects on Cellular Proliferation and Differentiation Mechanisms in Cultured Cells

Investigating the influence of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- on fundamental cellular processes like proliferation and differentiation is a cornerstone of preclinical research.

Hypothetical Research Approaches:

Cell Proliferation Assays: A variety of assays could be used to measure the rate of cell division in the presence of the compound. These include MTT assays, BrdU incorporation assays, and direct cell counting over time. These studies would be conducted on a panel of cell lines, including normal and cancerous cells, to assess for any selective activity.

Cell Cycle Analysis: Flow cytometry using DNA-intercalating dyes (e.g., propidium iodide) would reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This could indicate if the compound causes cell cycle arrest at a specific checkpoint.

Cell Differentiation Studies: In specific cell lines capable of differentiation (e.g., hematopoietic stem cells, myoblasts, or neuronal progenitor cells), the compound's effect on the expression of differentiation markers would be assessed. For instance, in neuronal progenitors, the expression of mature neuronal markers could be quantified.

A hypothetical data table summarizing potential findings from such studies is presented below.

| Assay | Cell Line | Potential Endpoint Measured | Potential Result |

| MTT Assay | Human Breast Cancer (MCF-7) | Cell Viability | Dose-dependent decrease in viability. |

| BrdU Assay | Normal Human Fibroblasts | DNA Synthesis | No significant effect on proliferation. |

| Flow Cytometry | Leukemia Cells (HL-60) | Cell Cycle Distribution | Arrest in the G2/M phase. |

| Immunofluorescence | Adipose-derived Stem Cells | Expression of adipogenic markers | Increased expression of PPARγ. |

Table 2: Hypothetical Cellular Proliferation and Differentiation Studies

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- Analogues

SAR studies involve synthesizing and testing a series of structurally related compounds to determine which chemical features are responsible for their biological activity.

Hypothetical Research Strategy:

A series of analogues of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- would be synthesized. Modifications could include:

Altering the length of the butanone side chain.

Changing the position of the hydroxyl and methoxy (B1213986) groups on the phenyl ring.

Substituting the hydroxyl or methoxy group with other functional groups (e.g., halogens, amines).

These analogues would then be tested in the most relevant biological assays identified in the initial screening (e.g., an anti-inflammatory or anti-proliferative assay). The results would help in designing more potent and selective compounds.

A hypothetical data table for an SAR study is presented below.

| Compound Analogue | Modification from Parent Compound | Biological Activity (e.g., IC50 in µM) |

| 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- | (Parent Compound) | 50 |

| 1-Pentanone, 1-(3-hydroxy-4-methoxyphenyl)- | Extended alkyl chain | 75 |

| 1-Butanone, 1-(4-hydroxy-3-methoxyphenyl)- | Isomeric position of substituents | 25 |

| 1-Butanone, 1-(3,4-dihydroxyphenyl)- | Demethylated | 10 |

| 1-Butanone, 1-(3-fluoro-4-methoxyphenyl)- | Hydroxyl replaced with fluorine | >100 |

Table 3: Hypothetical Structure-Activity Relationship Data

Phenotypic Screening in Model Organisms for Mechanistic Insight (e.g., Zebrafish embryos, C. elegans)

Phenotypic screening in whole organisms allows for the unbiased discovery of a compound's biological effects in a complex living system.

Hypothetical Research Approaches:

Zebrafish Embryo Assays: Zebrafish embryos are transparent, allowing for easy visualization of organ development. They could be exposed to 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- to screen for a wide range of phenotypes, such as developmental toxicity, effects on angiogenesis (blood vessel formation), neurogenesis, or inflammation. nih.gov Transgenic zebrafish lines with fluorescently labeled cell types can provide more specific insights. frontiersin.org

C. elegans Assays: The nematode C. elegans has a short lifespan and well-characterized genetics, making it a powerful model for studying aging, neurodegeneration, and stress resistance. The compound could be tested for its ability to extend lifespan, protect against proteotoxicity in models of neurodegenerative diseases, or modulate behaviors like locomotion.

A hypothetical data table summarizing potential findings from phenotypic screening is presented below.

| Model Organism | Assay Type | Observed Phenotype | Potential Mechanistic Implication |

| Zebrafish Embryo | General Toxicity | Pericardial edema and tail curvature at high concentrations. | Cardiotoxicity and developmental toxicity. |

| Zebrafish Embryo (Tg(fli1:EGFP)) | Angiogenesis | Inhibition of intersegmental vessel sprouting. | Anti-angiogenic potential. |

| C. elegans | Lifespan Assay | Increased mean lifespan. | Pro-longevity effects. |

| C. elegans (polyQ model) | Motility Assay | Improved motility compared to untreated controls. | Neuroprotective effects. |

Table 4: Hypothetical Phenotypic Screening Results

Metabolic Fate and Biotransformation Pathways Preclinical Research Focus

Identification and Characterization of Metabolites of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-

The metabolism of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- is expected to generate a variety of metabolites through two main phases of biotransformation. Phase I reactions introduce or expose functional groups, which then serve as sites for Phase II conjugation, rendering the metabolites more water-soluble and facilitating their excretion.

Phase I Biotransformations (e.g., hydroxylation, O-demethylation, reduction)

Phase I metabolism of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- is likely to involve several key enzymatic reactions. These transformations modify the structure of the parent compound, potentially altering its biological properties.

O-Demethylation: The methoxy (B1213986) group at the C4 position of the phenyl ring is a prime target for O-demethylation, a common metabolic reaction for methoxylated aromatic compounds. This process would yield 1-(3,4-dihydroxyphenyl)-1-butanone. Studies on similar methoxyflavones have shown that O-demethylation is a significant metabolic pathway. nih.gov

Reduction: The ketone group in the butanone side chain can undergo reduction to form a secondary alcohol. This would result in the formation of 1-(3-hydroxy-4-methoxyphenyl)-1-butanol. The reduction of a keto group is a major metabolic route for compounds like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). researchgate.net

Hydroxylation: Aromatic or aliphatic hydroxylation could also occur, although it is often a less prominent pathway for compounds with existing hydroxyl and methoxy groups. Hydroxylation of the phenyl ring or the butyl side chain would introduce an additional hydroxyl group, further increasing the compound's polarity. Research on other xenobiotics has demonstrated that hydroxylation is a key step in their metabolism. researchgate.net

The interplay of these reactions can lead to the formation of metabolites that have undergone multiple Phase I transformations, such as a product that has been both O-demethylated and reduced.

Table 1: Predicted Phase I Metabolites of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-

| Metabolite Name | Biotransformation Pathway |

|---|---|

| 1-(3,4-dihydroxyphenyl)-1-butanone | O-demethylation |

| 1-(3-hydroxy-4-methoxyphenyl)-1-butanol | Ketone Reduction |

Phase II Conjugation Reactions (e.g., glucuronidation, sulfation)

The parent compound and its Phase I metabolites, which contain one or more hydroxyl groups, are susceptible to Phase II conjugation reactions. These reactions significantly enhance water solubility, preparing the compounds for elimination from the body.

Glucuronidation: This is a major Phase II pathway where uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) is transferred to a hydroxyl group, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov The phenolic hydroxyl group at the C3 position, as well as any hydroxyl groups introduced during Phase I metabolism, are likely sites for glucuronidation. Studies on the structurally related compound 1-(4-hydroxy-3-methoxyphenyl)-2-propanone have shown that it is excreted as glucuronide conjugates. nih.gov

Sulfation: In this process, a sulfonate group is transferred from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group, a reaction catalyzed by sulfotransferases (SULTs). Similar to glucuronidation, sulfation increases the aqueous solubility of the metabolites. The phenolic hydroxyl groups are the most probable sites for sulfation. The metabolites of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone also undergo sulfation. nih.gov

Table 2: Predicted Phase II Conjugates of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- and its Metabolites

| Conjugate Type | Parent Moiety |

|---|---|

| Glucuronide Conjugate | 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- |

| Glucuronide Conjugate | 1-(3,4-dihydroxyphenyl)-1-butanone |

| Glucuronide Conjugate | 1-(3-hydroxy-4-methoxyphenyl)-1-butanol |

| Sulfate Conjugate | 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- |

| Sulfate Conjugate | 1-(3,4-dihydroxyphenyl)-1-butanone |

Enzymatic Systems Involved in 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- Metabolism

The biotransformation of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- is mediated by a concert of enzymatic systems, primarily located in the liver but also present in other tissues.

Cytochrome P450 Enzymes (CYPs)

The Cytochrome P450 (CYP) superfamily of enzymes is central to Phase I metabolism, catalyzing a wide array of oxidative reactions, including O-demethylation and hydroxylation. researchgate.netmdpi.com Given the structure of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-, several CYP isoforms are likely to be involved in its metabolism. For instance, CYP1A2, CYP2A13, CYP1B1, and CYP2B6 have been shown to be active in the oxidation of methoxyflavones. nih.gov Specifically, CYP1B1 exhibits high activity in the demethylation of 4'-methoxyflavone. nih.gov Therefore, it is plausible that these or related CYP isoforms are responsible for the O-demethylation and potential hydroxylation of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-.

Uridine 5'-Diphospho-Glucuronosyltransferases (UGTs)

UGTs are the key enzymes in Phase II glucuronidation reactions. nih.govcriver.com These enzymes are responsible for attaching a glucuronic acid moiety to the hydroxyl groups of the parent compound and its Phase I metabolites. The UGT superfamily includes several isoforms with varying substrate specificities. science.gov For example, UGT1A1, UGT1A3, UGT1A8, UGT1A9, UGT2B4, UGT2B7, UGT2B15, and UGT2B17 are known to be involved in the glucuronidation of various phenolic compounds. nih.gov It is highly probable that one or more of these UGT isoforms are involved in the glucuronidation of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- and its hydroxylated metabolites.

Sulfotransferases (SULTs)

SULTs are the enzymes responsible for sulfation, another critical Phase II conjugation pathway. These cytosolic enzymes catalyze the transfer of a sulfonate group to hydroxyl and amino groups. The human SULT superfamily consists of several isoforms, with SULT1A1 being particularly important for the sulfation of small phenolic compounds. It is expected that SULTs play a role in the detoxification and elimination of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- by sulfating its phenolic hydroxyl groups.

Table 3: Key Enzymatic Systems in the Metabolism of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-

| Metabolic Phase | Enzyme Superfamily/Family | Probable Role |

|---|---|---|

| Phase I | Cytochrome P450 (CYP) | O-demethylation, Hydroxylation |

| Phase II | Uridine 5'-Diphospho-Glucuronosyltransferases (UGTs) | Glucuronidation of hydroxyl groups |

Table of Compound Names

| Compound Name |

|---|

| 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- |

| 1-(3,4-dihydroxyphenyl)-1-butanone |

| 1-(3-hydroxy-4-methoxyphenyl)-1-butanol |

| 1-(3,4-dihydroxyphenyl)-1-butanol |

| 1-(4-hydroxy-3-methoxyphenyl)-2-propanone |

| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) |

| Uridine 5'-diphospho-glucuronic acid (UDPGA) |

| 3'-phosphoadenosine-5'-phosphosulfate (PAPS) |

Interspecies Metabolic Differences in Preclinical Animal Models

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the interspecies metabolic differences for the compound 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-. At present, there are no publicly accessible research findings that specifically detail the biotransformation pathways of this compound in common preclinical animal models such as rats, mice, dogs, or non-human primates.

While metabolic studies of structurally analogous compounds often point towards common phase I (e.g., hydroxylation, O-demethylation) and phase II (e.g., glucuronidation, sulfation) reactions, the absence of direct experimental data for 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- prevents any scientifically rigorous comparison across different species. The specific cytochrome P450 (CYP) isozymes and UDP-glucuronosyltransferases (UGTs) involved in its metabolism, and how their expression and activity levels vary between species, remain uncharacterized.

Consequently, it is not possible to construct a data table or provide a detailed narrative on the qualitative or quantitative differences in metabolite formation for this specific compound across various preclinical species. Further research is required to elucidate these species-specific metabolic profiles, which is a critical step in the preclinical development and safety assessment of any new chemical entity.

Kinetic Analysis of Metabolic Pathways in vitro and in vivo (Non-Human)

Similarly, there is a notable lack of published data concerning the kinetic analysis of the metabolic pathways of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- from either in vitro or in vivo preclinical studies.

In vitro kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), which are typically determined using liver microsomes or hepatocytes from various animal species, have not been reported for this compound. Such studies are essential for understanding the efficiency and capacity of the metabolic pathways and for predicting potential metabolic clearance.

Furthermore, in vivo pharmacokinetic studies in animal models, which would provide crucial information on the compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its clearance rate and half-life, are not available in the current body of scientific literature.

Advanced Analytical Methodologies for Research on 1 Butanone, 1 3 Hydroxy 4 Methoxyphenyl

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the isolation and quantification of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-. The choice of technique depends on the analytical objective, whether it is routine quantification, analysis of volatile forms, or separation of stereoisomers in related chiral compounds.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification and purity assessment of non-volatile, thermally labile compounds like 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-. A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose.

Method development involves the systematic optimization of chromatographic conditions to achieve adequate separation of the target analyte from impurities and matrix components. Key parameters include the selection of a suitable stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-, a C18 column is a common choice, offering good retention and resolution for moderately polar aromatic compounds. The mobile phase often consists of a mixture of an aqueous solvent (like water with a pH modifier such as formic or phosphoric acid) and an organic solvent (such as acetonitrile (B52724) or methanol). sielc.comsielc.com

Once developed, the method must be validated to ensure its reliability, accuracy, and precision for its intended purpose. nih.gov Validation is performed according to guidelines from regulatory bodies like the AOAC International. mdpi.com The validation process assesses several key performance characteristics. mdpi.com

Table 1: Typical HPLC Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV-Vis Detector at 280 nm |

| Injection Volume | 10 µL |

Table 2: Key HPLC Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis, no interfering peaks at the analyte's retention time. |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (R²) ≥ 0.999 over a defined concentration range. |

| Accuracy | The closeness of test results to the true value, often assessed by recovery studies. | Recovery between 98-102%. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2% for intraday and interday analysis. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- possesses polar functional groups (a phenolic hydroxyl and a ketone) that reduce its volatility and can lead to poor peak shape and thermal degradation in the GC inlet and column. To overcome these limitations, derivatization is employed to convert the analyte into a more volatile and thermally stable form.

A common derivatization strategy for compounds containing hydroxyl groups is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen of the phenolic group with a non-polar trimethylsilyl (B98337) (TMS) group. This process significantly increases the volatility of the compound, making it amenable to GC analysis. The resulting TMS-ether derivative can then be analyzed, typically by GC coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. mdpi.com

Table 3: Typical GC-MS Parameters for Analysis of TMS-Derivatized Compound

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 m/z |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

The specific compound 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- is achiral and therefore does not exist as enantiomers. However, structurally related analogues may possess chiral centers, and for these, Supercritical Fluid Chromatography (SFC) is an exceptionally effective technique for enantiomeric separation. documentsdelivered.comnih.gov

SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. phenomenex.com This gives the mobile phase properties intermediate between a liquid and a gas, such as low viscosity and high diffusivity, which allows for very fast and efficient separations. chromatographyonline.com For chiral separations, the stationary phase is a chiral selector, with polysaccharide-based phases (e.g., derivatized cellulose (B213188) or amylose) being the most widely used. phenomenex.comchromatographyonline.com

Compared to normal-phase HPLC, which has traditionally been used for chiral separations, SFC offers significant advantages. nih.gov It typically provides faster analysis times, higher efficiency, and is considered a "greener" technology due to the replacement of large volumes of toxic organic solvents like hexane (B92381) with environmentally benign CO₂. chromatographyonline.comresearchgate.net Method development in SFC involves optimizing parameters such as the organic co-solvent (modifier), temperature, and back pressure to achieve the desired resolution between enantiomers. nih.gov

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-, distinct signals are expected for the aromatic protons, the methoxy (B1213986) group, the phenolic hydroxyl group, and the three different methylene (B1212753) and methyl groups of the butyryl chain. The splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons and follow the n+1 rule. docbrown.info

¹³C NMR: The carbon-13 NMR spectrum shows the number of chemically non-equivalent carbon atoms in the molecule. Ketone carbonyl carbons typically resonate at a very low field (downfield) in the range of 190-220 ppm. libretexts.orgwikipedia.orgcompoundchem.com Aromatic and methoxy carbons also have characteristic chemical shift ranges.

2D NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively assign the ¹H and ¹³C signals and confirm the connectivity of the molecule.

COSY shows correlations between protons that are coupled to each other, which is useful for tracing the spin systems within the butyryl side chain.

HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is critical for establishing the connection between the butyryl chain and the aromatic ring, as well as the positions of the methoxy and hydroxyl groups. mdpi.com

Table 4: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.60 | dd (J ≈ 8.5, 2.0 Hz) | 1H | H-6 |

| ~7.55 | d (J ≈ 2.0 Hz) | 1H | H-2 |

| ~6.95 | d (J ≈ 8.5 Hz) | 1H | H-5 |

| ~5.90 | s | 1H | Ar-OH |

| ~3.95 | s | 3H | -OCH₃ |

| ~2.90 | t (J ≈ 7.2 Hz) | 2H | -C(=O)-CH₂- |

| ~1.75 | sextet (J ≈ 7.3 Hz) | 2H | -CH₂-CH₃ |

Table 5: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~200.0 | C=O |

| ~152.0 | C-4 |

| ~147.0 | C-3 |

| ~128.5 | C-1 |

| ~124.0 | C-6 |

| ~114.5 | C-5 |

| ~110.0 | C-2 |

| ~56.0 | -OCH₃ |

| ~40.5 | -C(=O)-CH₂- |

| ~18.0 | -CH₂-CH₃ |

Mass Spectrometry (MS and MS/MS) for Molecular Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. In Electron Ionization (EI) mode, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

The molecular ion peak (M⁺˙) for 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- (C₁₁H₁₄O₃) would be observed at m/z 194. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral radicals. For this compound, characteristic fragmentation involves cleavages adjacent to the carbonyl group (α-cleavage). libretexts.org The loss of a propyl radical (•CH₂CH₂CH₃) would lead to a prominent acylium ion. Another key fragmentation would be the cleavage of the bond between the carbonyl carbon and the aromatic ring. docbrown.info

MS/MS (Tandem Mass Spectrometry): This technique provides further structural information by isolating a specific precursor ion (e.g., the molecular ion at m/z 194) and subjecting it to collision-induced dissociation (CID) to generate a spectrum of product ions. This helps to establish fragmentation pathways and confirm the structure of the precursor ion.

Table 6: Predicted Major Fragment Ions in EI-MS

| m/z | Proposed Structure/Fragment |

|---|---|

| 194 | [M]⁺˙ (Molecular Ion) |

| 151 | [M - C₃H₇]⁺ (Loss of propyl radical via α-cleavage) |

| 136 | [M - C₃H₇ - CH₃]⁺ (Further loss of methyl from methoxy) |

Table 7: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- |

| 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone (Zingerone) |

| 3-hydroxy-4-phenyl-2-butanone |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Phosphoric Acid |

| Hexane |

| Carbon Dioxide |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic techniques are indispensable tools for the elucidation of the functional groups present in a molecule. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the structural features of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-, the IR spectrum is expected to exhibit several key absorption bands that confirm its molecular structure. Due to the limited availability of a direct IR spectrum for this specific compound, a predictive analysis based on characteristic functional group frequencies is presented below.

| Functional Group | Bond Vibration | Expected Absorption Range (cm⁻¹) |

| Phenolic Hydroxyl | O-H stretch | 3550–3200 (broad) |

| Aromatic Ring | C-H stretch | 3100–3000 |

| C=C stretch | 1600–1450 | |

| Alkyl Chain | C-H stretch | 2960–2850 |

| Carbonyl | C=O stretch | 1715–1680 |

| Methoxy Group | C-O stretch | 1275–1200 (asymmetric), 1075–1020 (symmetric) |

These expected absorption bands provide a spectral fingerprint for the identification and structural confirmation of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-. The broad O-H stretch is characteristic of the hydroxyl group, while the strong C=O stretch confirms the presence of the butanone moiety. The various C-H and C=C stretches are indicative of the aromatic ring and the alkyl side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule. The aromatic ring and the carbonyl group in 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- act as chromophores.

The UV-Vis spectrum of this compound, typically measured in a solvent such as ethanol (B145695) or methanol, is expected to show absorption bands characteristic of a substituted aromatic ketone. The presence of the hydroxyl and methoxy groups on the aromatic ring can cause a bathochromic (red) shift in the λmax compared to an unsubstituted aromatic ketone.

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Phenyl ring | π → π | ~200-220 |

| Substituted Phenyl ring | π → π | ~250-290 |

| Carbonyl group | n → π* | ~300-330 |

The exact λmax values and molar absorptivity are dependent on the solvent used and the specific electronic environment of the chromophores.

Hyphenated Techniques for Complex Sample Analysis

Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for the analysis of complex samples containing 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the separation and identification of volatile and thermally stable compounds. For the analysis of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-, derivatization of the polar hydroxyl group, for instance, through silylation, may be necessary to improve its volatility and chromatographic behavior.

In GC-MS, the sample is first vaporized and separated based on boiling point and polarity in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of non-volatile and thermally labile compounds like 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- in complex matrices. The liquid chromatograph separates the components of a mixture, and the tandem mass spectrometer provides structural information and quantification.

In a typical LC-MS/MS experiment for metabolite profiling or trace analysis, specific precursor-to-product ion transitions are monitored in a mode known as Multiple Reaction Monitoring (MRM). This provides high selectivity and sensitivity for the target analyte.

| Parameter | Description |

| Precursor Ion (Q1) | The mass-to-charge ratio (m/z) of the molecular ion or a prominent adduct of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-. |

| Product Ion(s) (Q3) | The m/z of characteristic fragment ions generated by collision-induced dissociation (CID) of the precursor ion. |

| Collision Energy | The energy applied to induce fragmentation of the precursor ion. |

The selection of optimal precursor and product ions, along with other MS parameters, is crucial for developing a sensitive and specific LC-MS/MS method for this compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound. This is a powerful tool for the unambiguous identification of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- and for differentiating it from isobaric interferences.

The theoretical exact mass of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- (C₁₁H₁₄O₃) can be calculated based on the masses of its constituent isotopes. An experimentally determined mass that is very close to the theoretical mass provides strong evidence for the identity of the compound.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄O₃ |

| Theoretical Exact Mass | 194.0943 u |

HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) mass spectrometers, can achieve mass accuracies in the low parts-per-million (ppm) range, providing a high degree of confidence in the identification of the target analyte.

Method Validation and Quality Control in Research Applications

For any quantitative research involving 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-, it is essential that the analytical methods used are properly validated to ensure the reliability and accuracy of the results. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.

The key parameters that are typically evaluated during method validation include:

| Validation Parameter | Description |

| Specificity/Selectivity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. |

Quality Control (QC) in research applications involves the routine use of validated methods and the analysis of QC samples at different concentrations alongside the study samples. This ensures the ongoing performance of the analytical method and the integrity of the generated data. QC samples are typically prepared from a separate stock solution than the calibration standards and are used to monitor the accuracy and precision of the analytical run.

By employing these advanced analytical methodologies and adhering to rigorous method validation and quality control procedures, researchers can obtain reliable and accurate data on 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-, which is fundamental for advancing scientific knowledge in their respective fields.

Computational Chemistry and Cheminformatics in 1 Butanone, 1 3 Hydroxy 4 Methoxyphenyl Research

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-, molecular docking simulations can be employed to predict its binding affinity and interaction patterns with various biological targets, such as enzymes and receptors. These simulations provide valuable information on the non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding process. For instance, docking studies could reveal key amino acid residues within a protein's active site that are crucial for the recognition and binding of this compound.

Following molecular docking, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological environment by accounting for the flexibility of both the ligand and the protein. This allows for the assessment of the stability of the predicted binding pose and the identification of conformational changes that may occur upon binding. The insights gained from these simulations can aid in the validation of potential biological targets and provide a structural basis for the compound's mechanism of action.

A hypothetical molecular docking study of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- against a potential target protein is summarized in the table below. The binding energy is a measure of the affinity between the ligand and the protein, with more negative values indicating stronger binding.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Hypothetical Kinase A | -8.5 | Lys78, Glu95, Leu150 |

| Hypothetical Receptor B | -7.2 | Tyr210, Phe280, Arg312 |

This data is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of molecules with known activities, QSAR models can identify the physicochemical properties, or "descriptors," that are most influential in determining the biological response. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

For 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-, QSAR studies can be instrumental in elucidating the structural requirements for its activity and in formulating mechanistic hypotheses. For example, a QSAR model developed for a series of phenolic ketones could reveal that the presence of the hydroxyl and methoxy (B1213986) groups on the phenyl ring, as well as the length of the alkyl chain, are critical for a particular biological effect. A pioneering study to assess the safety and toxicity implications of consuming raspberry ketone, a structurally similar compound, generated a QSAR model to predict the activity of new chemicals mdpi.com. Such models can guide the design of new analogues with enhanced potency or improved selectivity. The predictive power of a QSAR model is typically assessed by statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). mdpi.com

An example of descriptors that could be used in a QSAR study of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- and its analogues is presented in the table below.

| Descriptor | Description |

| LogP | Octanol-water partition coefficient, a measure of hydrophobicity. |

| Molecular Weight | The mass of one mole of the substance. |

| Polar Surface Area | The surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogen atoms. |

| Number of Hydrogen Bond Donors/Acceptors | The number of atoms that can donate or accept a hydrogen bond. |

In Silico Prediction of Metabolic Pathways and Products

In silico metabolism prediction tools are computational models that simulate the metabolic fate of a chemical compound in the body. These tools can predict the sites of metabolism on a molecule and the structures of the resulting metabolites. This is crucial in early-stage drug discovery and chemical research, as metabolic instability can lead to poor bioavailability or the formation of toxic byproducts. Unexpected metabolism is a significant reason for the failure of many late-stage drug candidates. news-medical.net